molecular formula C12H25ClN2O B2439845 N-[(1R*,4R*)-4-Aminocyclohexyl]-3,3-dimethylbutanamide hydrochloride CAS No. 1286272-72-7

N-[(1R*,4R*)-4-Aminocyclohexyl]-3,3-dimethylbutanamide hydrochloride

Cat. No.: B2439845
CAS No.: 1286272-72-7
M. Wt: 248.8
InChI Key: KDLBVFREDBVDLO-AWLKUTLJSA-N
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Description

N-[(1R*,4R*)-4-Aminocyclohexyl]-3,3-dimethylbutanamide hydrochloride is a chemical compound with the molecular formula C12H25ClN2O and a molecular weight of 248.7927 . This compound is known for its unique structure, which includes a cyclohexyl ring and a dimethylbutanamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R*,4R*)-4-Aminocyclohexyl]-3,3-dimethylbutanamide hydrochloride typically involves the reaction of 4-aminocyclohexylamine with 3,3-dimethylbutanoyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification through recrystallization or chromatography to ensure the compound’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

N-[(1R*,4R*)-4-Aminocyclohexyl]-3,3-dimethylbutanamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(1R*,4R*)-4-Aminocyclohexyl]-3,3-dimethylbutanamide hydrochloride is utilized in various scientific research fields, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic applications, including its effects on specific biological pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1R*,4R*)-4-Aminocyclohexyl]-3,3-dimethylbutanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-aminocyclohexyl)-3,3-dimethylbutanamide
  • N-(4-aminocyclohexyl)-3,3-dimethylbutanamide hydrochloride

Uniqueness

N-[(1R*,4R*)-4-Aminocyclohexyl]-3,3-dimethylbutanamide hydrochloride is unique due to its specific stereochemistry and the presence of both a cyclohexyl ring and a dimethylbutanamide moiety. This combination of structural features contributes to its distinctive chemical and biological properties, making it valuable for various research applications .

Biological Activity

N-[(1R*,4R*)-4-Aminocyclohexyl]-3,3-dimethylbutanamide hydrochloride, also known by its CAS number 1286272-72-7, is a compound that has garnered attention in various fields of biological research, particularly in pharmacology. This article delves into its biological activity, exploring its mechanisms, efficacy in different applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C12H24N2O·HCl
  • Molecular Weight : 248.79 g/mol

The structure features a cyclohexyl group and a dimethylbutanamide moiety, which are significant for its biological interactions.

This compound exhibits various biological activities primarily through modulation of neurotransmitter systems. Its analogs have shown potential as anticonvulsants and neuroprotective agents. The compound's mechanism of action likely involves:

  • Antagonism of excitatory neurotransmitters : This may contribute to its anticonvulsant properties.
  • Enhancement of inhibitory pathways : By modulating GABAergic activity, it may increase the threshold for seizure activity.

Biological Activity Overview

The following table summarizes the key biological activities reported for this compound:

Activity Description References
AnticonvulsantDemonstrated efficacy in animal models for seizure reduction
NeuroprotectivePotential to protect neurons from excitotoxicity
Anti-neoplasticInvestigated for use in cancer treatments, showing promise in specific cancers
AnalgesicPotential pain-relieving properties observed in preliminary studies

Case Studies and Research Findings

  • Anticonvulsant Activity :
    • In studies involving rodent models, this compound was shown to significantly reduce seizure frequency when administered orally. The effective dose (ED50) was determined to be around 1.7 mg/kg when tested against maximal electroshock-induced seizures .
  • Neuroprotective Effects :
    • Research has indicated that the compound may exhibit neuroprotective effects by reducing neuronal death in models of excitotoxicity. In vitro studies demonstrated that treatment with the compound reduced cell death in cultured neurons exposed to glutamate .
  • Anti-neoplastic Properties :
    • A patent described its use as an anti-cancer agent, with specific formulations targeting hyperproliferative disorders. In preclinical trials, the compound showed effectiveness against certain cancer cell lines, suggesting a potential role in cancer therapy .

Safety and Toxicology

Safety assessments have indicated that this compound does not exhibit significant acute toxicity under standard testing conditions. However, comprehensive toxicological evaluations are still necessary to fully understand its safety profile.

Properties

IUPAC Name

N-(4-aminocyclohexyl)-3,3-dimethylbutanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O.ClH/c1-12(2,3)8-11(15)14-10-6-4-9(13)5-7-10;/h9-10H,4-8,13H2,1-3H3,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDLBVFREDBVDLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC1CCC(CC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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